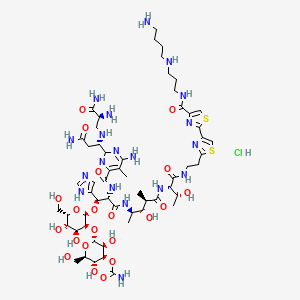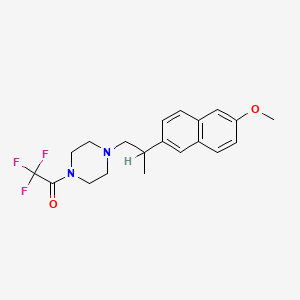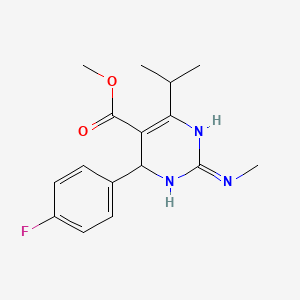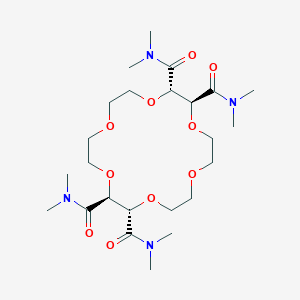
Guanosine 5'-O-(2-thiodiphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-O-(2-thiodiphosphate) is a non-hydrolyzable analog of guanosine diphosphate. It is commonly used in biochemical research as an inhibitor of G-protein activation by guanosine triphosphate and its analogs. This compound plays a significant role in studying signal transduction pathways and the regulation of various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .
化学反応の分析
Types of Reactions
Guanosine 5’-O-(2-thiodiphosphate) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in reactions with various nucleotides and proteins to study their interactions. Common reagents include guanosine triphosphate analogs and specific enzymes that facilitate the binding and inhibition processes .
Major Products Formed
The major products formed from reactions involving guanosine 5’-O-(2-thiodiphosphate) are typically complexes with proteins or other nucleotides. These complexes are crucial for understanding the molecular mechanisms of signal transduction .
科学的研究の応用
Guanosine 5’-O-(2-thiodiphosphate) has a wide range of applications in scientific research:
Chemistry: Used to study the properties and interactions of nucleotides and their analogs.
Biology: Plays a crucial role in investigating G-protein-coupled receptor signaling pathways.
Medicine: Helps in understanding the molecular basis of diseases related to signal transduction abnormalities.
Industry: Utilized in the development of biochemical assays and diagnostic tools
作用機序
Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .
類似化合物との比較
Similar Compounds
- Guanosine 5’-triphosphate
- Guanosine 5’-diphosphate
- Guanosine 5’-O-(3-thiotriphosphate)
- Guanosine 5’-O-(2-thiodiphosphate) trilithium salt
Uniqueness
Guanosine 5’-O-(2-thiodiphosphate) is unique due to its non-hydrolyzable nature, making it an effective inhibitor of G-protein activation. This property distinguishes it from other guanosine analogs, which may be hydrolyzed under physiological conditions .
特性
CAS番号 |
71376-97-1 |
|---|---|
分子式 |
C10H15N5O10P2S |
分子量 |
459.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
QJXJXBXFIOTYHB-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)



![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)




![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)

